Lipophilicity Advantage: XLogP3-AA 3.9 for the TCE Sulfite versus 0.2–0.9 for Dimethyl/Diethyl Sulfites
Bis(2,2,2-trichloroethyl) sulfite exhibits a computed XLogP3-AA of 3.9, which is ≥3.0 log units higher than dimethyl sulfite (0.2) and 3.0 log units higher than diethyl sulfite (0.9) [1][2][3]. This pronounced difference translates into superior partition into organic solvents such as dichloromethane or ethyl acetate, enabling quantitative recovery from aqueous reaction mixtures without additional salting-out agents.
| Evidence Dimension | Lipophilicity (XLogP3-AA, computed) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | Dimethyl sulfite: 0.2; Diethyl sulfite: 0.9 |
| Quantified Difference | Δ = +3.7 log units vs. dimethyl sulfite; Δ = +3.0 log units vs. diethyl sulfite |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release); values refer to neutral species at 25°C |
Why This Matters
For procurement decisions, this high lipophilicity directly supports the compound’s utility in biphasic processes where efficient phase separation and product isolation are required, reducing solvent consumption and purification time compared to less lipophilic sulfite esters.
- [1] PubChem. (2025). Bis(2,2,2-trichloroethyl) sulfite, CID 225971. XLogP3-AA = 3.9. View Source
- [2] PubChem. (2025). Dimethyl sulfite, CID 69223. XLogP3-AA = 0.2. View Source
- [3] PubChem. (2025). Diethyl sulfite, CID 12197. XLogP3-AA = 0.9. View Source
